9-Ethoxynonan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

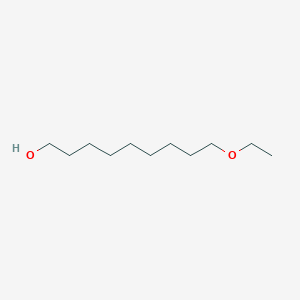

9-Ethoxynonan-1-ol is a chemical compound with the molecular formula C11H24O2 . It has an average mass of 188.307 Da and a monoisotopic mass of 188.177628 Da . It is also known by other names such as 1-Nonanol, 9-ethoxy- .

Molecular Structure Analysis

The molecular structure of 9-Ethoxynonan-1-ol consists of 36 bonds in total, including 12 non-H bonds, 10 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

9-Ethoxynonan-1-ol has a density of 0.9±0.1 g/cm3, a boiling point of 271.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 59.2±6.0 kJ/mol, and it has a flash point of 70.2±6.3 °C . The index of refraction is 1.439, and it has a molar refractivity of 56.3±0.3 cm3 .Scientific Research Applications

1. Anticancer Applications

- Ellipticine Analogues : Ellipticine and its derivatives, such as 9-methoxyellipticine, have been studied for their anticancer properties. They intercalate with DNA and inhibit topoisomerase II. Ellipticine analogues like elliptinium and datelliptium have been used in the treatment of advanced breast cancer (Ohashi & Oki, 1996).

- Peroxidase-Catalyzed Reactions : 9-methoxy ellipticine, a compound related to 9-Ethoxynonan-1-ol, undergoes peroxidase-catalyzed O-demethylation, which might be extended to other antitumor drugs (Meunier, Paoletti, & Meunier, 1984).

2. Material Science

- Polymer Synthesis : Copolymerization of ethylene with 9-dencen-1-ol, a compound similar to 9-Ethoxynonan-1-ol, has been explored. The polymer's microstructure is highly dependent on the catalysts and conditions used (Hou, Wang, Jianfang, & Liu, 2015).

3. Corrosion Inhibition

- Aluminium Corrosion Inhibition : Ethoxylated fatty acids, which include compounds structurally similar to 9-Ethoxynonan-1-ol, have been shown to inhibit corrosion of aluminium in hydrochloric acid solutions. The efficiency depends on the type and concentration of the additives (Osman & Rehim, 1998).

4. Biopolyester Production

- Enzymatic Synthesis for Biopolyesters : The whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid, involving intermediates like 9-hydroxynonanoic acid, has implications for producing biopolyesters. This approach contributes to the biological synthesis of long-chain dicarboxylic acids and their application in biopolyester production (Lee et al., 2019).

Safety and Hazards

The safety data sheet for 9-Ethoxynonan-1-ol indicates that it has some hazards associated with it. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

9-ethoxynonan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-2-13-11-9-7-5-3-4-6-8-10-12/h12H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRBFMWQJUZVBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethoxynonan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2789881.png)

![4-(4-ethylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2789883.png)

![N-(2,4-difluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2789889.png)

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789894.png)